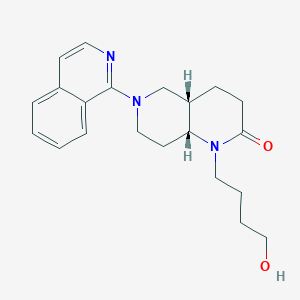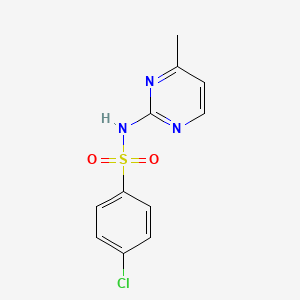![molecular formula C16H22N2O3S B5414744 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline, also known as EPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPI is a piperidine-based compound that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has been found to exhibit potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. In cancer research, this compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, this compound has been found to act as a scaffold for the development of novel compounds with potential therapeutic applications.
Wirkmechanismus
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has been found to exhibit its biological effects by binding to specific targets, including the dopamine transporter and the sigma-1 receptor. Binding of this compound to the dopamine transporter inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism is similar to that of cocaine and other psychostimulants. Binding of this compound to the sigma-1 receptor has been found to modulate various cellular processes, including ion channels, calcium homeostasis, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the sigma-1 receptor, and cytotoxic effects on cancer cells. Inhibition of the dopamine transporter by this compound leads to an increase in dopamine levels in the brain, leading to various physiological effects, including increased locomotor activity and reward behavior. Modulation of the sigma-1 receptor by this compound has been found to modulate various cellular processes, including ion channels, calcium homeostasis, and protein synthesis. Cytotoxic effects of this compound on cancer cells have been found to induce cell death by apoptosis and necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has several advantages for lab experiments, including its high purity and yield, its ability to act as a scaffold for the development of novel compounds, and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has several potential future directions, including the development of novel compounds based on its scaffold, the investigation of its potential applications in various fields, and the determination of its safety and efficacy. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects. Additionally, the development of this compound-based compounds with improved pharmacokinetic properties and reduced toxicity may lead to the development of new drugs for various diseases.
Synthesemethoden
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline can be synthesized using different methods, including the reaction of 3-(piperidin-1-yl)aniline with ethylsulfonyl chloride, followed by cyclization with indole-3-carboxaldehyde. Another method involves the reaction of 3-(piperidin-1-yl)aniline with 3,4-dimethoxyphenylacetic acid, followed by cyclization with indole-3-carboxaldehyde. Both methods have been reported to yield high purity and yield of this compound.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(1-ethylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-22(20,21)17-10-5-7-14(12-17)16(19)18-11-9-13-6-3-4-8-15(13)18/h3-4,6,8,14H,2,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYOFVKBFHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B5414661.png)

![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5414669.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414689.png)


![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)

![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5414760.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)